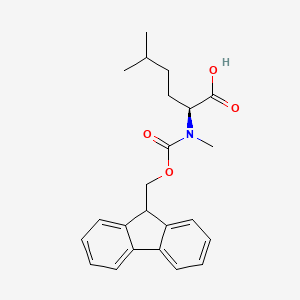

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid

Description

Properties

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-5-methylhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO4/c1-15(2)12-13-21(22(25)26)24(3)23(27)28-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-21H,12-14H2,1-3H3,(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIAGNSKPTZNWEM-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC[C@@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Optimization

This method involves converting Fmoc-protected norleucine (1a ) into an oxazolidinone intermediate (1b ), followed by reductive opening to introduce the N-methyl group. Key steps include:

-

Oxazolidinone formation : Reaction of Fmoc-Nle-OH with paraformaldehyde and p-toluenesulfonic acid in acetonitrile under microwave irradiation (130°C, 3 min).

-

Reductive methylation : Treatment of 1b with triethylsilane (Et<sub>3</sub>SiH) and aluminum chloride (AlCl<sub>3</sub>) in dichloromethane (DCM), achieving complete conversion in 1 min under microwave heating.

Table 1: Conventional vs. Microwave-Assisted Synthesis

| Parameter | Conventional Heating | Microwave Heating |

|---|---|---|

| Reaction Time (Step 1) | 2 hours | 3 minutes |

| Reaction Time (Step 2) | 4 hours | 1 minute |

| Yield (Overall) | 65–70% | 85–90% |

| Purity (HPLC) | >95% | >98% |

Microwave irradiation significantly enhances reaction efficiency while avoiding racemization, as confirmed by chiral HPLC.

Solid-Phase Synthesis Using 2-Chlorotrityl Chloride (2-CTC) Resin

Resin Functionalization and Methylation

This approach leverages the acid-labile 2-CTC resin to anchor the amino acid, enabling selective N-methylation:

-

Resin loading : Fmoc-Nle-OH is coupled to 2-CTC resin in DCM using N,N-diisopropylethylamine (DIPEA).

-

Methylation : Treatment with methyl iodide (MeI) and 1,8-diazabicycloundec-7-ene (DBU) in dimethylformamide (DMF).

-

Cleavage : Mild acidic conditions (1% trifluoroacetic acid in DCM) release the N-methylated product without epimerization.

Table 2: Solid-Phase Synthesis Parameters

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Resin Loading | 2-CTC resin, DIPEA, DCM | 95% coupling efficiency |

| Methylation | MeI, DBU, DMF, 25°C, 2 hours | >99% N-methylation |

| Cleavage | 1% TFA/DCM, 30 min | 90% isolated yield, 99% ee |

This method is ideal for small-scale syntheses (<5 mmol) and minimizes purification challenges.

Dynamic Kinetic Resolution (DKR) for Stereochemical Control

Table 3: DKR Parameters for Analogous Systems

| Component | Role | Conditions |

|---|---|---|

| Nickel(II) Chloride | Racemization catalyst | 50°C, methanol, 2.5 hours |

| Ligand (S )-4 | Stereoselective crystallization agent | 0°C, acetic acid/water quench |

| Yield/ee | 93–98% yield, 98.2% ee |

Adapting DKR to Fmoc-N-Me-Nle-OH would require optimizing ligand-metal complexes for N-methylated substrates.

Comparative Analysis of Methods

Scalability and Practicality

Chemical Reactions Analysis

Types of Reactions

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Fmoc group using a base such as piperidine.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Common Reagents and Conditions

Deprotection: Piperidine in DMF (dimethylformamide).

Coupling: HBTU, DIPEA (N,N-diisopropylethylamine), and DMF.

Major Products Formed

Deprotection: The free amino acid without the Fmoc group.

Coupling: Peptides or longer amino acid chains.

Scientific Research Applications

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS) : The compound is widely utilized in solid-phase peptide synthesis due to its Fmoc (9-fluorenylmethoxycarbonyl) protection group, which allows for selective deprotection and coupling during peptide assembly. This method is favored for its efficiency and ability to produce peptides with high purity and yield. The Fmoc group can be easily removed under mild conditions, facilitating the synthesis of complex peptide structures without significant racemization .

N-Methylation : The N-methylation of amino acids is known to enhance the stability and bioavailability of peptides. (S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid can be incorporated into peptide sequences to improve pharmacokinetic properties, making it a valuable tool in the design of peptide-based drugs .

Antimicrobial Properties : Recent studies have demonstrated that peptides synthesized using this compound exhibit significant antibacterial activity against Gram-negative bacteria. For instance, synthetic lipopeptides derived from this amino acid showed potent effects against strains such as E. coli, with minimum inhibitory concentration (MIC) values indicating strong antimicrobial potential .

Cancer Research : The compound's derivatives have been investigated for their cytotoxic effects against various cancer cell lines. For example, modifications incorporating this amino acid have been shown to enhance the efficacy of peptides against colon and melanoma cancer cells, suggesting its utility in developing novel anticancer therapeutics .

Case Studies

Mechanism of Action

The compound itself does not have a direct mechanism of action but serves as a precursor in peptide synthesis. The peptides synthesized using this compound can have various biological activities depending on their sequence and structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences:

Key Differences and Implications

Protecting Group Chemistry

- Fmoc vs. Boc : Fmoc is cleaved under mild basic conditions (e.g., piperidine), while Boc requires strong acids (e.g., trifluoroacetic acid). This distinction allows sequential deprotection in multi-step syntheses .

- N-methylation : The N-methyl group in the target compound reduces nucleophilicity and hydrogen bonding, which can hinder racemization but may limit participation in secondary structures like α-helices .

Substitution Position

- Position 2 vs. 3: Pregabalin’s aminomethyl group at position 3 confers affinity for calcium channel α2-δ subunits, enabling therapeutic effects. In contrast, the Fmoc-N-methyl group at position 2 in the target compound is designed for synthetic utility rather than bioactivity .

Backbone Modifications

- 5-methylhexanoic acid vs.

Biological Activity

(S)-2-(N-Fmoc-N-methyl-amino)-5-methylhexanoic acid is a compound of interest due to its potential applications in peptide synthesis and biological activity. This article explores its biological properties, synthetic methods, and relevant case studies.

Chemical Structure and Synthesis

The compound features a Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in solid-phase peptide synthesis. The N-methylation of the amino acid can enhance the stability and bioavailability of peptides, making it a valuable modification in drug development.

Recent studies have reported efficient synthesis methods for Fmoc-N-methyl amino acids using solid-phase techniques, particularly employing 2-chlorotrityl chloride (2-CTC) resin. This method allows for high substitution levels and minimizes racemization during the methylation process, thereby preserving the chirality of the compound .

Biological Activity

The biological activity of this compound is influenced by its structural properties. The N-methylation can significantly impact the pharmacokinetics of peptides, including their absorption, distribution, metabolism, and excretion (ADME) characteristics.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of related compounds. For instance, modifications in peptide structures have been shown to enhance activity against various pathogens, including bacteria and fungi. The presence of N-methyl groups often correlates with increased membrane permeability and enhanced interaction with microbial targets .

Anticancer Properties

Research indicates that peptides derived from N-methylated amino acids exhibit cytotoxic effects against cancer cell lines. For example, compounds similar to this compound have demonstrated efficacy against HeLa cells and other cancer types, suggesting potential applications in cancer therapy .

Case Studies

-

Peptide Synthesis and Evaluation :

In a study involving the synthesis of peptides containing N-methylated amino acids, it was found that these modifications led to improved binding affinities for target proteins involved in cancer progression. The synthesized peptides showed significant inhibition of cell proliferation in vitro . -

Comparative Analysis of Biological Activity :

A comparative study assessed various N-methylated peptides against standard antibiotics. Results indicated that certain derivatives exhibited superior antimicrobial activity compared to traditional agents like ciprofloxacin, particularly against resistant strains .

Data Tables

The following table summarizes key findings related to the biological activity of N-methylated peptides:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.